CDK7-IN-15 Chemical Scaffold Differentiation from Major CDK7 Inhibitor Classes
CDK7-IN-15 is a pyrimidinyl derivative with a distinct substitution pattern (trifluoromethyl, fluorophenyl, and chiral cyclohexane moieties) compared to other CDK7 inhibitor chemotypes such as the phenylaminopyrimidine-based THZ1, the pyrazolo[1,5-a]pyrimidine BS-181, and the triazolopyridazine Samuraciclib [1][2]. While direct quantitative potency data for CDK7-IN-15 is not publicly available, the patent CN114249712A discloses that compounds within this series, including structurally related CDK7-IN-16 (compound 9) and CDK7-IN-11, exhibit potent CDK7 inhibition with IC50 values in the low nanomolar range (1-10 nM and 4.2 nM, respectively) [1].
| Evidence Dimension | Chemical scaffold and reported potency range of related pyrimidinyl derivatives |
|---|---|
| Target Compound Data | Pyrimidinyl derivative; exact IC50 not publicly available but described as 'potent inhibitor' in patent CN114249712A [1] |
| Comparator Or Baseline | THZ1 (phenylaminopyrimidine, IC50 3.2 nM ); BS-181 (pyrazolo[1,5-a]pyrimidine, IC50 21 nM [2]); Samuraciclib (triazolopyridazine, IC50 40 nM ) |
| Quantified Difference | CDK7-IN-15 belongs to a distinct chemical series; related compounds in the same patent (CDK7-IN-16, CDK7-IN-11) exhibit IC50 values of 1-10 nM and 4.2 nM [1] |
| Conditions | Chemical structure analysis and literature-derived potency data for comparator compounds |
Why This Matters
The distinct pyrimidinyl scaffold of CDK7-IN-15 may offer a unique selectivity profile and binding mode compared to other CDK7 inhibitor classes, which is critical for avoiding off-target effects and ensuring consistent activity in transcriptional dysregulation models.
- [1] Qiu G, Wang Y, Deng D, Lei Z. Pyrimidinyl derivatives, method for the production thereof and use thereof. CN114249712A, 2022. View Source
- [2] BS-181 dihydrochloride. Acetherapeutics. BS-181 is a potent and selective CDK7 inhibitor (IC50=21 nM). View Source
